molecular formula C9H6FNO3S B160497 5-Fluoroquinoline-8-sulfonic acid CAS No. 10092-63-4

5-Fluoroquinoline-8-sulfonic acid

Cat. No. B160497
CAS RN: 10092-63-4
M. Wt: 227.21 g/mol
InChI Key: LJYHGYFBSRNRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoroquinoline-8-sulfonic acid (5-FQSA) is a synthetic compound that belongs to the class of quinolone derivatives. It is widely used in scientific research as a tool for the analysis of various biochemical and physiological processes. The compound has been found to exhibit potent antibacterial and antifungal properties, making it a valuable tool in the development of new drugs and therapies.

Mechanism Of Action

The exact mechanism of action of 5-Fluoroquinoline-8-sulfonic acid is not fully understood. However, it is believed to inhibit the activity of DNA gyrase and topoisomerase IV, two enzymes that are essential for bacterial DNA replication and transcription. This results in the inhibition of bacterial growth and proliferation.

Biochemical And Physiological Effects

5-Fluoroquinoline-8-sulfonic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in bacterial cells, leading to cell death. The compound has also been found to inhibit the activity of various enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Advantages And Limitations For Lab Experiments

The use of 5-Fluoroquinoline-8-sulfonic acid in scientific research has several advantages. The compound exhibits potent antibacterial and antifungal properties, making it a valuable tool for the development of new drugs and therapies. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. The compound is highly toxic and can cause skin and eye irritation. It is also not effective against all types of microorganisms, and its use may lead to the development of antibiotic-resistant strains of bacteria.

Future Directions

There are several potential future directions for the use of 5-Fluoroquinoline-8-sulfonic acid in scientific research. One area of interest is the development of new antibiotics and antifungal agents based on the structure of the compound. Another potential application is in the development of new therapies for cancer and other diseases that involve the disruption of cellular processes. Additionally, the compound may be used as a tool for the analysis of various biochemical and physiological processes, including gene expression and protein synthesis.

Synthesis Methods

The synthesis of 5-Fluoroquinoline-8-sulfonic acid involves the reaction of 5-fluoroquinoline with sulfuric acid under controlled conditions. The resulting compound is a white crystalline powder that is soluble in water, ethanol, and other polar solvents.

Scientific Research Applications

5-Fluoroquinoline-8-sulfonic acid has been extensively used in scientific research for its antibacterial and antifungal properties. It has been found to inhibit the growth of a wide range of microorganisms, including gram-positive and gram-negative bacteria, and fungi. The compound has also been used as a tool for the analysis of various biochemical and physiological processes, including DNA replication, protein synthesis, and enzyme activity.

properties

CAS RN

10092-63-4

Product Name

5-Fluoroquinoline-8-sulfonic acid

Molecular Formula

C9H6FNO3S

Molecular Weight

227.21 g/mol

IUPAC Name

5-fluoroquinoline-8-sulfonic acid

InChI

InChI=1S/C9H6FNO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14)

InChI Key

LJYHGYFBSRNRMM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)F

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)F

synonyms

5-FLUORO-8-QUINOLINESULFONIC ACID

Origin of Product

United States

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